molecular formula C11H12O3 B14764278 3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol

3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol

Cat. No.: B14764278
M. Wt: 192.21 g/mol
InChI Key: XAYUKMNLQDRSMA-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O2 It is a derivative of propargyl alcohol, featuring a methoxymethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), methoxymethyl chloride (MOMCl)

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Alkenes or alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-propyn-1-ol: Similar structure but lacks the methoxymethoxy group.

    4-Methoxyphenylacetylene: Similar phenyl ring substitution but different functional groups.

Uniqueness

3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-[4-(methoxymethoxy)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C11H12O3/c1-13-9-14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,8-9H2,1H3

InChI Key

XAYUKMNLQDRSMA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)C#CCO

Origin of Product

United States

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